molecular formula C9H7N3 B13042789 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile

Cat. No.: B13042789
M. Wt: 157.17 g/mol
InChI Key: CPSDQLIKUOLOBN-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-a]pyridine-3-carbonitrile is a high-value chemical intermediate primarily utilized in medicinal chemistry and drug discovery. This compound features a pyrazolopyridine core, a privileged scaffold in the design of novel bioactive molecules, with a nitrile group that serves as a versatile handle for further synthetic elaboration to amides, carboxylic acids, and heterocycles . Its main application lies as a key building block for the synthesis of more complex pharmaceutical agents. The structure is closely related to other pyrazolo[1,5-a]pyridine derivatives, such as the corresponding carboxylic acid, which are recognized for their potential in developing compounds with anti-inflammatory, antimicrobial, or anticancer activities . The specific molecular framework is of significant interest for creating novel heterocyclic compounds investigated for their pharmacological properties. The compound with the CAS Registry Number 110911-78-9 has a molecular formula of C₁₁H₁₁N₃O and a molecular weight of 201.22 g/mol . Please note: This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C9H7N3

Molecular Weight

157.17 g/mol

IUPAC Name

5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile

InChI

InChI=1S/C9H7N3/c1-7-2-3-12-9(4-7)8(5-10)6-11-12/h2-4,6H,1H3

InChI Key

CPSDQLIKUOLOBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=NN2C=C1)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 7-hydrazinyl-5-methylpyrazolo[1,5-A]pyridine-3-carbonitrile with various reagents under controlled conditions . The reaction conditions often include the use of deep eutectic solvents (DES), which provide a benign environment, high yield, and scalable production .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and environmentally friendly. The use of DES in the synthesis process not only enhances the yield but also simplifies the work-up procedure, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive sites within the fused ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions are typically mild, allowing for selective transformations without compromising the integrity of the fused ring system .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains, including:

  • Mycobacterium tuberculosis : The compound demonstrated minimal inhibitory concentrations (MIC) in nanomolar ranges against both drug-susceptible and multidrug-resistant strains, indicating strong antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation. Notable findings include:

  • In Vivo Studies : Treatment with this compound resulted in a significant reduction in tumor growth in mouse models infected with cancer cells compared to control groups .

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties. It is believed to interact with DNA replication enzymes or protein synthesis pathways, potentially inhibiting viral replication. However, further research is needed to fully elucidate these effects .

Applications in Drug Discovery

Given its promising biological activities, this compound serves as a valuable lead compound in drug discovery efforts targeting infectious diseases and cancer. Its unique structural features make it suitable for further modifications to enhance efficacy and selectivity .

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Applications
Pyrazolo[1,5-A]pyrimidineFused ring structureAnticancer agents
Pyrazolo[3,4-D]pyrimidineDifferent ring fusion patternAntimicrobial applications
This compoundUnique fused structure with nitrile groupAntimicrobial, anticancer, antiviral

Summary Table of Biological Activities

Activity TypeTarget Organism/ConditionObservations
AntimicrobialMycobacterium tuberculosisStrong activity with low MIC values
AnticancerVarious cancer cell linesSignificant reduction in tumor growth
AntiviralViral pathogensPotential inhibition of viral replication

Mechanism of Action

The mechanism of action of 5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, its anticancer activity is believed to involve the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

  • 7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Replacing the pyridine ring with pyrimidine enhances planarity and hydrogen-bonding capacity. This compound exhibits antimicrobial activity against Staphylococcus aureus and Escherichia coli due to improved interaction with bacterial enzymes .
  • 7-(4-Aryl)pyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles: Introducing aryl groups at C7 increases fluorescence intensity (λem = 304–332 nm), whereas amino substituents (e.g., 87 in ) shift absorption maxima to 336–360 nm, enhancing optical properties for sensor applications .

Substituted Pyrazolo[1,5-a]pyridines

  • 4-Bromo-6-(2-hydroxy-2-methylpropoxy)pyrazolo[1,5-a]pyridine-3-carbonitrile : Bromine at C4 increases electrophilicity, facilitating nucleophilic substitution reactions, while the alkoxy group improves solubility .
  • 6-Bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile : Methoxy groups enhance metabolic stability, making this derivative a candidate for long-acting therapeutics .

Table 1: Key Structural Analogues and Substituent Effects

Compound Substituents Key Effects Applications
5-Methylpyrazolo[1,5-a]pyridine-3-carbonitrile 5-CH₃, 3-CN High reactivity for fluorination PET imaging
7-Amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile 5-CH₃, 3-CN, 7-NH₂ Antimicrobial activity Drug development
4-Bromo-6-(2-hydroxypropoxy) derivative 4-Br, 6-OCH₂C(CH₃)₂OH, 3-CN Improved solubility and electrophilicity Synthetic intermediate
6-Bromo-4-methoxy derivative 6-Br, 4-OCH₃, 3-CN Metabolic stability Therapeutic agents

Biological Activity

5-Methylpyrazolo[1,5-A]pyridine-3-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anticancer, and potential antiviral properties, along with its mechanisms of action and applications in drug discovery.

Chemical Structure and Properties

This compound has the molecular formula C_8H_8N_4 and a molecular weight of 158.16 g/mol. The compound features a methyl group at the 5-position and a carbonitrile group at the 3-position of the pyrazolo ring, which contributes to its unique chemical reactivity and biological properties .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial and fungal strains. In particular, studies have demonstrated its potential as an antibacterial agent against Mycobacterium tuberculosis (Mtb), with promising in vitro potency against both drug-susceptible and multidrug-resistant strains .

  • In Vitro Studies : The compound exhibited minimal inhibitory concentrations (MIC) in nanomolar ranges against Mtb strains, indicating strong antimicrobial activity .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Its mechanism of action often involves the inhibition of key enzymes associated with cancer cell proliferation. Research suggests that it may inhibit specific kinases or receptors involved in tumor growth .

  • Case Study : In vivo studies using mouse models infected with cancer cells showed that treatment with this compound resulted in a significant reduction in tumor growth compared to control groups .

Potential Antiviral Properties

Emerging studies suggest that this compound may possess antiviral properties as well. It is believed to interact with DNA replication enzymes or protein synthesis pathways, potentially inhibiting viral replication . However, further research is needed to fully elucidate these effects.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This interaction can modulate enzyme activity and influence cellular pathways related to proliferation and survival.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or other critical cellular processes, thereby exerting its antimicrobial and anticancer effects .

Applications in Drug Discovery

Given its promising biological activities, this compound serves as a valuable lead compound in drug discovery efforts targeting infectious diseases and cancer. Its unique structural features make it suitable for further modifications to enhance efficacy and selectivity.

Summary Table of Biological Activities

Activity TypeTarget Organism/ConditionObservations
AntimicrobialMycobacterium tuberculosisStrong activity with low MIC values
AnticancerVarious cancer cell linesSignificant reduction in tumor growth
AntiviralViral pathogensPotential inhibition of viral replication

Q & A

Q. What synthetic strategies are optimal for preparing 5-methylpyrazolo[1,5-a]pyridine-3-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazine derivatives with β-ketonitriles or enamines. Key steps include:

  • Reagent Selection : Use hydrazine hydrate with substituted enamines under reflux in ethanol or DMF. The choice of solvent (polar aprotic vs. protic) affects regioselectivity and yield .
  • Temperature Control : Higher temperatures (80–100°C) favor pyrazolo[1,5-a]pyridine formation, while lower temperatures may lead to competing pathways (e.g., cyanopyrazole byproducts) .
  • Purification : Column chromatography with ethyl acetate/hexane (3:7) resolves intermediates, while recrystallization from ethanol improves final product purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Analysis : ¹H NMR (400 MHz, DMSO-d₆) identifies methyl protons at δ 2.45 ppm (s, 3H) and pyridine protons as multiplet signals (δ 7.2–8.1 ppm). ¹³C NMR confirms the nitrile carbon at δ 115–120 ppm .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., P2₁/c) reveal planarity (r.m.s. deviation <0.02 Å) and weak intermolecular C–H⋯N hydrogen bonds stabilizing the lattice .
  • Mass Spectrometry : HRMS (ESI) provides exact mass confirmation (e.g., m/z calcd for C₉H₈N₄: 188.0702; found: 188.0705) .

Advanced Research Questions

Q. How can discrepancies between in vitro and in vivo biological activity data for this compound be resolved?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability using liver microsomes (human/rat) to identify rapid degradation pathways. For example, cytochrome P450-mediated oxidation of the methyl group may reduce bioavailability .
  • Dose-Response Correlation : Conduct in vivo efficacy studies (e.g., tumor xenograft models) with escalating doses (10–100 mg/kg) and compare to in vitro IC₅₀ values. Use ANOVA to validate significance (p < 0.05) .
  • Formulation Adjustments : Encapsulate the compound in PEGylated liposomes to enhance solubility and prolong half-life, bridging the in vitro-in vivo gap .

Q. What computational approaches predict the impact of substituent modifications on biological activity?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). The nitrile group forms hydrogen bonds with catalytic lysine residues (binding energy: −8.2 kcal/mol) .
  • QSAR Modeling : Develop 2D-QSAR models with descriptors like logP and molar refractivity. Methyl substitution at position 5 enhances hydrophobicity (logP = 1.8), correlating with improved membrane permeability .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess conformational stability. The pyridine ring maintains rigidity (<1.5 Å RMSD), while the methyl group shows rotational flexibility .

Q. How can tautomerism in pyrazolo[1,5-a]pyridine derivatives affect experimental outcomes, and how is this controlled?

Methodological Answer:

  • Tautomer Identification : Use ¹⁵N NMR to detect tautomeric equilibria. The 5-methyl derivative predominantly exists in the 1H-pyrazolo[1,5-a]pyridine form (98% population) due to steric hindrance .
  • Crystallographic Validation : Single-crystal X-ray data confirm the absence of tautomeric shifts in the solid state, ensuring consistent structural interpretation .
  • pH Control : Adjust reaction pH to 6–7 (phosphate buffer) to stabilize the desired tautomer during biological assays .

Q. What strategies resolve contradictions in reported biological activity across structurally similar analogs?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published IC₅₀ values (e.g., kinase inhibition) and apply multivariate regression to identify critical substituents. Methyl groups at position 5 enhance potency by 3-fold compared to halogens .
  • Counter-Screening : Test analogs against off-target receptors (e.g., GPCRs) to rule out nonspecific binding. For example, 5-methyl derivatives show <10% inhibition at 10 μM, confirming selectivity .
  • Structural Alert Mapping : Use ChemAxon’s JChem to flag reactive groups (e.g., nitrile hydrolysis) that may artifactually reduce activity in certain assays .

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